4-(Azepan-1-yl)-3-nitrobenzonitrile
Description
4-(Azepan-1-yl)-3-nitrobenzonitrile is a nitro-substituted benzonitrile derivative characterized by a seven-membered azepane ring attached to the benzene core at the 4-position, alongside a nitro group at the 3-position and a nitrile group at the 1-position. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-(azepan-1-yl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C13H15N3O2/c14-10-11-5-6-12(13(9-11)16(17)18)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChI Key |
TZCQBTXJIYVHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)-3-nitrobenzonitrile typically involves the nitration of 4-(Azepan-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the azepane ring, followed by its attachment to the benzene ring, and finally, the nitration step. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Azepan-1-yl)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents (e.g., dimethylformamide), and sometimes a base to facilitate the reaction.
Major Products:
Reduction: 4-(Azepan-1-yl)-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Azepan-1-yl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-3-nitrobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following nitrobenzonitrile derivatives are structurally related and serve as benchmarks for comparison:
Corrosion Inhibition Performance
- PANB vs. APAB: PANB (nitro-substituted) demonstrated superior corrosion inhibition efficiency (up to 95% at 303 K in 1 M HCl) compared to APAB (amino-substituted), highlighting the critical role of the nitro group in enhancing adsorption on mild steel surfaces .
- Role of Substituent Size: The azepane group in 4-(Azepan-1-yl)-3-nitrobenzonitrile is bulkier than the isopentylamino group in PANB. While larger substituents may improve surface coverage, steric hindrance could reduce adsorption efficiency. Experimental validation is required to assess this trade-off.
Physicochemical Properties
- Solubility: The ethylamino derivative (191.2 g/mol) is commercially available with ≥96% purity and room-temperature stability .
- Thermal Stability: Azepane’s cyclic structure may confer greater thermal stability compared to linear alkylamino groups, though this remains speculative without experimental data.
Reactivity and Electronic Effects
- Nitro Group: The electron-withdrawing nitro group enhances the electrophilicity of the benzene ring, facilitating interactions with metal surfaces or biological targets. This effect is consistent across PANB, 4-(Ethylamino)-3-nitrobenzonitrile, and the azepane derivative.
- Azepane vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
